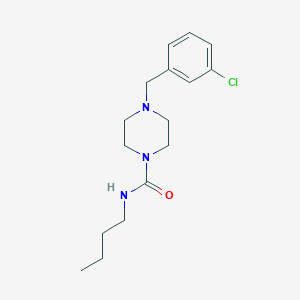
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the class of piperazine carboxamides and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
科学研究应用
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of chronic pain, inflammation, and cancer. This compound has also been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
作用机制
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a potent and selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is expressed in various tissues such as sensory neurons, immune cells, and epithelial cells. TRPV1 is involved in various physiological processes such as pain perception, inflammation, and thermoregulation. This compound blocks the activation of TRPV1 by various stimuli such as heat, capsaicin, and acid, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of disease. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the treatment of respiratory diseases such as asthma and COPD, as it has been shown to inhibit airway hyperresponsiveness and inflammation.
实验室实验的优点和局限性
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide. One potential application is in the treatment of chronic pain and inflammation, as this compound has shown promising results in animal models of disease. Another potential application is in the treatment of cancer, as this compound has been shown to inhibit the growth and metastasis of cancer cells. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential use in the treatment of respiratory diseases such as asthma and COPD.
合成方法
The synthesis of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzylamine with N-butylpiperazine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isobutyl chloroformate to yield this compound. The overall yield of this synthesis method is around 50%.
属性
IUPAC Name |
N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-2-3-7-18-16(21)20-10-8-19(9-11-20)13-14-5-4-6-15(17)12-14/h4-6,12H,2-3,7-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDOJPJBWIHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1H-indol-6-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5415671.png)

![2-[(5,8-difluoro-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5415678.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5415680.png)
![methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5415686.png)

![methyl 4-{[2-(3-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5415695.png)
![4-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate](/img/structure/B5415696.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5415707.png)
![methyl N-[3-(2-chlorophenyl)acryloyl]leucinate](/img/structure/B5415716.png)
![N-(1-(hydroxymethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5415727.png)
![(1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine](/img/structure/B5415738.png)
![1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5415743.png)
![N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5415759.png)